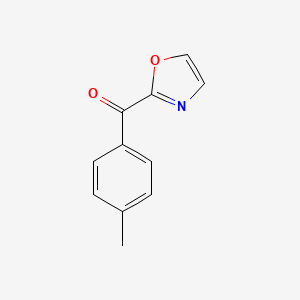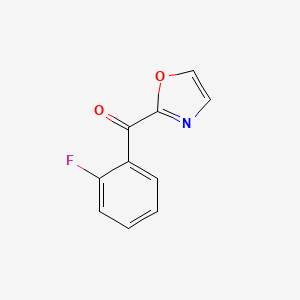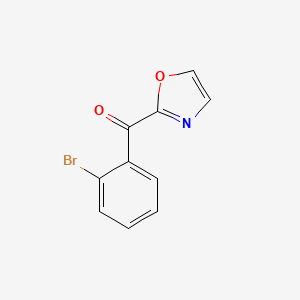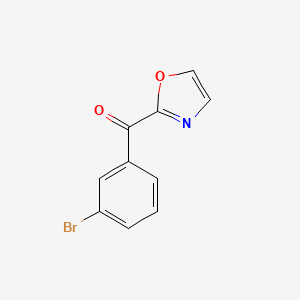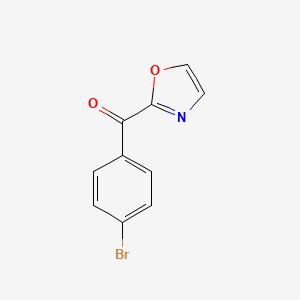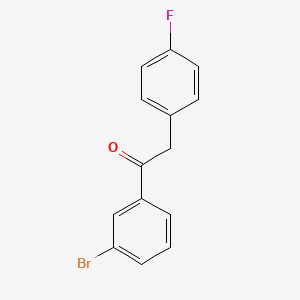
3'-Bromo-2-(4-fluorophenyl)acetophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-Bromo-2-(4-fluorophenyl)acetophenone is a chemical compound with the molecular formula C14H10BrFO . It is a light yellow oil .
Synthesis Analysis
The synthesis of similar compounds, such as 3-bromoacetophenone, involves the use of powdered anhydrous aluminum chloride and acetophenone. The mixture is stirred and bromine is added dropwise. The mixture is then stirred at 80-85°C on a steam bath for 1 hour . A catalyst-free method for the α-bromination of acetophenones using NaBr and CHCl3 in biphasic electrolysis with H2SO4 as a supporting electrolyte at room temperature has also been introduced .Molecular Structure Analysis
The molecular structure of 3’-Bromo-2-(4-fluorophenyl)acetophenone can be represented by the InChI code: 1S/C14H10BrFO/c15-12-6-3-5-11(8-12)14(17)9-10-4-1-2-7-13(10)16/h1-8H,9H2 .Physical And Chemical Properties Analysis
The physical and chemical properties of 3’-Bromo-2-(4-fluorophenyl)acetophenone include a molecular weight of 293.13 g/mol . It is a solid with a boiling point of 150 °C/12 mmHg and a melting point of 47-49 °C .Wissenschaftliche Forschungsanwendungen
1. Application in Experimental Teaching
- Summary of Application : The α-bromination reaction of carbonyl compounds, including acetophenone derivatives, is a significant topic in organic chemistry. This reaction has been used in experimental teaching to engage junior undergraduates .
- Methods of Application : The bromination of various acetophenone derivatives was investigated by employing pyridine hydrobromide perbromide as the brominating agent. The effects of reaction time, reaction temperature, and dosage of the brominating agent were explored .
- Results or Outcomes : It was observed that all the students successfully completed the experiment within a time frame of 4–5 h, with a notable achievement yield exceeding 80% observed in 14 students .
2. Catalyst-Free α-Bromination
- Summary of Application : A convenient and catalyst-free method for the α-bromination of acetophenones using NaBr and CHCl3 in biphasic electrolysis with H2SO4 as a supporting electrolyte at room temperature has been introduced .
- Methods of Application : The biphasic bromination of acetophenone was studied at various charges ranging from 2 to 6F in a beaker-type cell .
- Results or Outcomes : This approach results in an excellent yield of α-bromo acetophenones with high selectivity .
3. Analysis of Organic Acids
- Summary of Application : 2-Bromoacetophenone has been used in the analysis of organic acids involving the formation of phenacyl derivatives .
4. Inhibition of Protein Tyrosine Phosphatases
- Summary of Application : Phenacyl bromide derivatives, which can be synthesized from brominated ketones, have been found to inhibit protein tyrosine phosphatases such as SHP-1 and PTP1B .
5. Synthesis of Biologically Active Substances
- Summary of Application : Brominated ketones are versatile precursors for the synthesis of a wide range of biologically active substances .
6. Two-Phase Electrolysis
- Summary of Application : A convenient and catalyst-free method for the α-bromination of acetophenones using NaBr and CHCl3 in biphasic electrolysis with H2SO4 as a supporting electrolyte at room temperature has been introduced . This approach results in an excellent yield of α-bromo acetophenones with high selectivity .
- Methods of Application : The electrolysis was carried out in a beaker-type cell equipped with C/SS electrodes . To achieve good yield with high current efficiency, various optimization studies were carried out .
- Results or Outcomes : This approach results in an excellent yield of α-bromo acetophenones with high selectivity .
Safety And Hazards
The safety data sheet for a similar compound, 2-Bromo-4’-fluoroacetophenone, indicates that it causes severe skin burns and eye damage. It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Protective clothing, gloves, and eye/face protection should be worn when handling this compound .
Eigenschaften
IUPAC Name |
1-(3-bromophenyl)-2-(4-fluorophenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrFO/c15-12-3-1-2-11(9-12)14(17)8-10-4-6-13(16)7-5-10/h1-7,9H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQYHTVCWCDTCFZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)CC2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60642344 |
Source


|
| Record name | 1-(3-Bromophenyl)-2-(4-fluorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60642344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Bromo-2-(4-fluorophenyl)acetophenone | |
CAS RN |
898784-71-9 |
Source


|
| Record name | 1-(3-Bromophenyl)-2-(4-fluorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60642344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


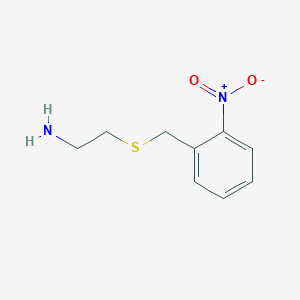
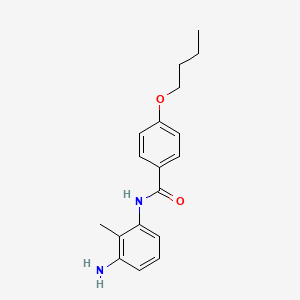
![3-[(2,5-Dimethylphenoxy)methyl]piperidine](/img/structure/B1325366.png)
![1,2-difluoro-3-[(E)-2-nitrovinyl]benzene](/img/structure/B1325370.png)



